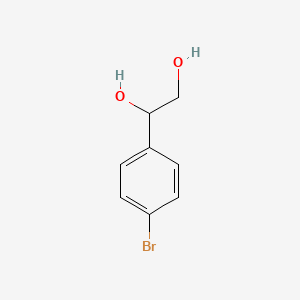

1-(4-Bromophenyl)ethane-1,2-diol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPJGAWPRHNQHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456928 | |

| Record name | 1-(4-bromophenyl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92093-23-7 | |

| Record name | 1-(4-bromophenyl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Bromophenyl)ethane-1,2-diol (CAS: 92093-23-7): Synthesis, Characterization, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromophenyl)ethane-1,2-diol is a functionalized aromatic compound that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a brominated phenyl ring and a vicinal diol, offers multiple reaction sites for constructing more complex molecular architectures. The presence of the bromine atom provides a key handle for metal-catalyzed cross-coupling reactions, while the diol moiety can be derivatized or can influence the molecule's stereochemistry and solubility. This guide provides a comprehensive technical overview of its synthesis, spectroscopic characterization, safety protocols, and its potential role as a scaffold in the development of novel therapeutics, drawing context from the well-established biological activities of the broader bromophenol chemical class.

Core Molecular Profile

This compound is a stable, solid organic compound. The combination of the hydrophobic bromophenyl group and the hydrophilic diol functionality imparts a distinct physicochemical profile that is advantageous for a scaffold intended for drug development.

| Property | Value | Source(s) |

| CAS Number | 92093-23-7 | [1] |

| Molecular Formula | C₈H₉BrO₂ | [1] |

| Molecular Weight | 217.06 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-(4-Bromophenyl)-1,2-ethanediol, 1,2-Ethanediol-(p-bromophenyl)- | [2] |

| Appearance | White to off-white solid | [3] |

| XLogP3 | 1.1 | [1] |

Synthesis and Mechanistic Rationale

While multiple synthetic routes can be envisioned, the most direct and reliable method for preparing this compound is the syn-dihydroxylation of the readily available precursor, 4-bromostyrene. This approach is favored for its high efficiency and well-understood stereochemical outcome.

Recommended Synthetic Workflow: Catalytic syn-Dihydroxylation

The Upjohn dihydroxylation is a robust and widely adopted method that utilizes a catalytic amount of highly toxic and expensive osmium tetroxide (OsO₄), which is continuously regenerated in situ by a stoichiometric co-oxidant like N-Methylmorpholine N-oxide (NMO).[4] This process efficiently converts the alkene into a vicinal diol with syn-stereochemistry, meaning both hydroxyl groups are added to the same face of the original double bond.[4][5]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical transformations and should be adapted and optimized by a qualified chemist.

-

Reaction Setup: To a solution of 4-bromostyrene (1.0 eq) in a 10:1 mixture of acetone and water (e.g., 10 mL acetone, 1 mL water per 1 mmol of styrene) in a round-bottom flask, add N-Methylmorpholine N-oxide (NMO, 1.1 eq). Stir the mixture at room temperature until all solids dissolve.

-

Catalyst Addition: To the stirring solution, add a catalytic amount of osmium tetroxide (e.g., a 2.5% solution in t-butanol, 0.01 eq). The reaction mixture will typically turn dark brown.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Upon completion, add a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir vigorously for 30-60 minutes to quench the reaction and cleave the osmate ester intermediate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ¹H NMR | ~7.50 | Doublet | 2H, Ar-H | Protons ortho to the bromine atom on the aromatic ring. |

| ~7.30 | Doublet | 2H, Ar-H | Protons meta to the bromine atom on the aromatic ring. | |

| ~4.70 | Doublet of Doublets | 1H, CH (OH) | Benzylic proton, coupled to the CH₂ group. | |

| ~3.60-3.70 | Multiplet | 2H, CH₂ (OH) | Methylene protons, diastereotopic and coupled to the benzylic proton. | |

| ~2.5-3.5 | Broad Singlet | 2H, OH | Hydroxyl protons; shift is variable and depends on concentration and solvent. | |

| ¹³C NMR | ~140 | Singlet | Ar-C | Quaternary aromatic carbon attached to the ethane-diol group. |

| ~132 | Singlet | Ar-C | Aromatic carbons ortho to the bromine atom. | |

| ~128 | Singlet | Ar-C | Aromatic carbons meta to the bromine atom. | |

| ~122 | Singlet | Ar-C -Br | Aromatic carbon directly attached to the bromine atom. | |

| ~75 | Singlet | C H(OH) | Benzylic carbon bearing a hydroxyl group. | |

| ~68 | Singlet | C H₂(OH) | Methylene carbon bearing a hydroxyl group. |

Infrared (IR) Spectroscopy

-

~3350 cm⁻¹ (broad): Strong, broad absorption characteristic of the O-H stretching of the alcohol groups, indicative of hydrogen bonding.

-

~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.

-

~2950-2850 cm⁻¹ (medium): Aliphatic C-H stretching from the ethane backbone.

-

~1600, 1485 cm⁻¹ (strong): C=C stretching vibrations within the aromatic ring.

-

~1050 cm⁻¹ (strong): C-O stretching of the alcohol groups.

-

~1010 cm⁻¹ (strong): C-Br stretching.

Mass Spectrometry (MS)

Mass spectrometry data is available in the public domain.[1][8] The electron ionization (EI) spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and key fragments due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

-

Expected Molecular Ion (M⁺): m/z 216 and 218.

-

Key Fragments: Loss of H₂O, loss of CH₂OH, and the presence of the bromophenyl fragment.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound are not extensively documented, its structure is highly analogous to naturally occurring bromophenols isolated from marine sources like red algae.[9] These related compounds have demonstrated a wide array of potent biological effects, including antioxidant, antimicrobial, anticancer, and enzyme inhibitory activities.[6][10] This suggests that the title compound is a promising starting point for library synthesis and lead optimization.

Role as a Versatile Chemical Scaffold

The true value of this compound lies in its utility as a scaffold. The two distinct functional regions of the molecule can be independently modified to explore chemical space and develop structure-activity relationships (SAR).

Caption: Potential synthetic modifications of the core scaffold.

-

Aryl Bromide Handle: The bromine atom is a superb functional group for palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide variety of substituents, including other aryl or heteroaryl rings (Suzuki coupling), vinyl groups (Heck coupling), alkynes (Sonogashira coupling), and amines (Buchwald-Hartwig amination). This is a cornerstone of modern medicinal chemistry for rapidly building molecular diversity.

-

Vicinal Diol Functionality: The 1,2-diol moiety can be derivatized to modulate properties like solubility and cell permeability. It can be esterified or etherified, or it can serve as a precursor for chiral auxiliaries. Furthermore, the hydroxyl groups can participate in hydrogen bonding, which is critical for molecular recognition and binding to biological targets such as enzyme active sites.

Relevance to Bioactive Bromophenols

Numerous studies have highlighted the therapeutic potential of bromophenols. For instance, certain bromophenol derivatives have shown potent inhibition of enzymes like carbonic anhydrase and acetylcholinesterase, which are targets for glaucoma and Alzheimer's disease, respectively.[4] Others have demonstrated significant antioxidant activity by scavenging free radicals, a property relevant to combating oxidative stress-related diseases.[9][10] The synthesis of derivatives from this compound provides a direct path to novel compounds within this biologically active class.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care. While specific toxicity data is limited, GHS classifications for related compounds suggest it should be treated as harmful and an irritant.[2][7]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a standard laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[11][12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[11] Avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11]

-

First Aid:

-

Skin Contact: Wash off immediately with soap and plenty of water.[12]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[12]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[12]

-

Conclusion

This compound represents a valuable and underexplored building block for chemical and pharmaceutical research. Its straightforward synthesis from common starting materials, combined with the dual reactivity of its aryl bromide and vicinal diol functionalities, makes it an ideal scaffold for generating diverse chemical libraries. Drawing from the established biological importance of the bromophenol class, this compound offers researchers a strategic starting point for designing novel molecules with the potential for significant therapeutic impact. Adherence to rigorous characterization and safety protocols will ensure its effective and responsible use in the laboratory.

References

- EvitaChem. (n.d.). Buy 1,2-Bis(4-bromophenyl)ethane-1,2-diol (EVT-14126584).

- Echemi. (n.d.). This compound.

- MDPI. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. MDPI.

- PMC - NIH. (n.d.). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products.

- Generic Supplier. (2018).

- TCI Chemicals. (2025).

- PubChem. (n.d.). (1R)-1-(4-bromophenyl)ethane-1,2-diol | C8H9BrO2 | CID 11816785.

- PubChem. (n.d.). This compound | C8H9BrO2 | CID 11148651.

- Wikipedia. (n.d.). Dihydroxylation.

- PubMed. (n.d.). Isolation, characterization, and antioxidant activity of bromophenols of the marine red alga Rhodomela confervoides.

- ChemicalBook. (n.d.). 1-(4-Bromophenyl)ethanol(5391-88-8) 1H NMR spectrum.

- Matrix Fine Chemicals. (n.d.). 2-Bromo-1-(4-bromophenyl)ethanone: Comprehensive Overview and Applications.

- The Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo.

- ChemicalBook. (n.d.). 1-(4-Bromophenyl)ethanol(5391-88-8) 13C NMR spectrum.

- Matrix Fine Chemicals. (n.d.). 2-BROMO-1-(4-BROMOPHENYL)ETHAN-1-ONE | CAS 99-73-0.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis.

- Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.

- Chemistry LibreTexts. (2020). 9.13: Dihydroxylation of Alkenes.

- Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation.

- YouTube. (2020). dihydroxylation.

- ChemicalBook. (n.d.). 2-Bromo-1-(4-bromophenyl)-ethanone | 132309-76-3.

- AMERICAN ELEMENTS. (n.d.). This compound | CAS 92093-23-7.

- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanol.

- Guidechem. (n.d.). meso-1,2-bis(4-bromophenyl)ethane-1,2-diol 37580-82-8 wiki.

- PubChem. (n.d.). 4-Bromostyrene | C8H7Br | CID 16263.

Sources

- 1. This compound | C8H9BrO2 | CID 11148651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. Buy 1,2-Bis(4-bromophenyl)ethane-1,2-diol (EVT-14126584) | 24133-54-8 [evitachem.com]

- 4. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. (1R)-1-(4-bromophenyl)ethane-1,2-diol | C8H9BrO2 | CID 11816785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-Bromostyrene synthesis - chemicalbook [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. rsc.org [rsc.org]

An In-Depth Technical Guide to 1-(4-Bromophenyl)ethane-1,2-diol: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(4-bromophenyl)ethane-1,2-diol, a versatile building block in medicinal chemistry and material science. The document delves into the fundamental physicochemical properties of the molecule, including its molecular weight, and offers detailed, field-proven protocols for its synthesis via dihydroxylation of 4-bromostyrene. Furthermore, it outlines robust analytical methodologies for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). The guide also explores the burgeoning applications of this compound, with a particular focus on its role as a precursor in the development of advanced therapeutic agents such as Proteolysis Targeting Chimeras (PROTACs). Finally, critical safety, handling, and disposal considerations for brominated aromatic compounds are discussed to ensure best laboratory practices. This whitepaper is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical guidance on the utilization of this compound.

Introduction: The Strategic Importance of this compound

This compound is a vicinal diol of significant interest in contemporary chemical synthesis. Its structure, featuring a brominated phenyl ring and a chiral diol moiety, presents a unique combination of functionalities that render it a valuable intermediate. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The diol functionality, on the other hand, provides opportunities for derivatization and can play a crucial role in modulating the solubility, polarity, and biological activity of target molecules.

The growing interest in this compound is particularly pronounced in the field of drug discovery, where it is increasingly recognized as a key building block for complex molecular architectures.[1] Notably, its structural motifs are found in precursors to bioactive molecules and are particularly relevant in the design of PROTACs, a novel therapeutic modality aimed at targeted protein degradation.[2] This guide aims to provide a holistic and practical resource for scientists working with or considering the use of this compound in their research endeavors.

Physicochemical Properties and Molecular Weight

A thorough understanding of the fundamental properties of this compound is paramount for its effective use in research and development. These properties dictate its behavior in chemical reactions, its solubility in various solvent systems, and its characteristics during analytical assessment.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrO₂ | [3][4] |

| Molecular Weight | 217.06 g/mol | [3][4] |

| CAS Number | 92093-23-7 | [3] |

| Appearance | White to off-white solid | |

| IUPAC Name | This compound | [3] |

| Synonyms | 1-(4-Bromophenyl)-1,2-ethanediol, p-Bromostyrene glycol | [3] |

Synthesis of this compound: A Practical Workflow

The most common and efficient method for the synthesis of this compound is the syn-dihydroxylation of the readily available precursor, 4-bromostyrene. This transformation can be achieved through several established protocols, with the Upjohn and Sharpless asymmetric dihydroxylation methods being the most prominent.

Upjohn Dihydroxylation: A Reliable Achiral Synthesis

The Upjohn dihydroxylation offers a robust and cost-effective method for the preparation of racemic this compound. This method utilizes a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO), to regenerate the active osmium catalyst.[5]

Experimental Protocol: Upjohn Dihydroxylation of 4-Bromostyrene

Materials:

-

4-Bromostyrene

-

N-Methylmorpholine N-oxide (NMO)

-

Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in tert-butanol)

-

Acetone

-

Water

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromostyrene (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).

-

To this solution, add N-methylmorpholine N-oxide (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a catalytic amount of osmium tetroxide solution (e.g., 0.002 eq) to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir vigorously for 30 minutes.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Sharpless Asymmetric Dihydroxylation: Accessing Enantiopure Diols

For applications where stereochemistry is critical, such as in the synthesis of chiral drugs, the Sharpless asymmetric dihydroxylation provides an elegant method to obtain enantiomerically enriched this compound. This Nobel Prize-winning reaction employs a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), to direct the facial selectivity of the dihydroxylation.[4] Commercially available pre-mixed reagents, such as AD-mix-α (for the (S)-diol) and AD-mix-β (for the (R)-diol), have made this powerful transformation highly accessible.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 4-Bromostyrene

Materials:

-

4-Bromostyrene

-

AD-mix-β (or AD-mix-α)

-

tert-Butanol

-

Water

-

Methanesulfonamide (CH₃SO₂NH₂)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.

-

Add AD-mix-β (approximately 1.4 g per 1 mmol of alkene) and stir until the two phases are clear. The aqueous layer should be a vibrant yellow.

-

Add methanesulfonamide (1.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add 4-bromostyrene (1.0 eq) and stir vigorously at 0 °C. The reaction progress can be monitored by TLC.

-

Upon completion, add solid sodium sulfite (1.5 g per 1 mmol of alkene) and allow the mixture to warm to room temperature, stirring for 1 hour.

-

Add ethyl acetate and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash chromatography to obtain the enantiomerically enriched diol.

Caption: Synthetic routes to this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of synthesized this compound. The following techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of the target molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the phenyl ring and hydroxyl group, the methylene protons of the primary alcohol, and the hydroxyl protons. The aromatic protons will typically appear as two doublets in the region of δ 7.2-7.6 ppm. The methine proton (CH-OH) will likely be a multiplet around δ 4.6-4.8 ppm, and the methylene protons (CH₂-OH) will appear as a multiplet around δ 3.5-3.7 ppm. The hydroxyl protons will be broad singlets, with their chemical shifts being concentration and solvent dependent.[6]

-

¹³C NMR: The carbon NMR spectrum will provide further confirmation of the structure. The aromatic carbons will resonate in the δ 120-145 ppm region, with the carbon bearing the bromine atom being significantly shielded. The two carbons of the ethane-1,2-diol moiety will appear in the aliphatic region, typically around δ 65-75 ppm.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for determining the enantiomeric excess (e.e.) of chirally synthesized material.

-

Purity Analysis (Reversed-Phase HPLC): A standard reversed-phase C18 column can be used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid for improved peak shape. Detection is typically performed using a UV detector at a wavelength where the aromatic ring absorbs, such as 254 nm.

-

Enantiomeric Excess Determination (Chiral HPLC): To separate the enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective. The mobile phase is typically a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol. The ratio of these solvents is optimized to achieve baseline separation of the two enantiomer peaks.[7]

Illustrative Chiral HPLC Method Development Workflow

Sources

- 1. mdpi.com [mdpi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | C8H9BrO2 | CID 11148651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1R)-1-(4-bromophenyl)ethane-1,2-diol | C8H9BrO2 | CID 11816785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 1-(4-Bromophenyl)ethane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-(4-Bromophenyl)ethane-1,2-diol is a versatile bifunctional molecule that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a brominated aromatic ring and a vicinal diol, provides a unique scaffold for the synthesis of complex molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive overview of the chemical properties, synthesis, characterization, and applications of this important building block. By synthesizing technical data with practical insights, this document aims to serve as a valuable resource for those looking to leverage the potential of this compound in their research and development endeavors.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉BrO₂ | [1] |

| Molecular Weight | 217.06 g/mol | [1] |

| CAS Number | 92093-23-7 (for racemic mixture) | [1][2] |

| 179914-06-8 (for (R)-enantiomer) | [3] | |

| IUPAC Name | This compound | [1] |

| XLogP3 | 1.1 | [1] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 2 | [4] |

Note: Experimental data for melting point and solubility were not consistently available for the specific compound. The melting point of a related compound, 1,2-bis(4-bromophenyl)ethane-1,2-diol, is reported to be around 130°C[5]. Qualitative data suggests solubility in organic solvents like dichloromethane and methanol, with lower solubility in water[5].

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the dihydroxylation of the readily available precursor, 4-bromostyrene. This transformation can be achieved through both racemic and asymmetric pathways, offering access to either the mixture of enantiomers or a single, desired stereoisomer.

Racemic Synthesis: Dihydroxylation with Osmium Tetroxide/N-Methylmorpholine N-Oxide (NMO)

A common and effective method for the racemic dihydroxylation of alkenes involves the use of a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO). This process, known as the Upjohn dihydroxylation, continuously regenerates the osmium tetroxide, minimizing the use of the toxic and expensive reagent.

Reaction Scheme:

Racemic Dihydroxylation of 4-Bromostyrene

Experimental Protocol:

-

To a solution of 4-bromostyrene (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v), add N-methylmorpholine N-oxide (NMO) (1.5 eq).

-

To this stirring mixture, add a catalytic amount of osmium tetroxide (e.g., 1-2 mol%).

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium bisulfite.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Asymmetric Synthesis: Sharpless Asymmetric Dihydroxylation

For applications in drug development and chiral synthesis, obtaining enantiomerically pure this compound is often crucial. The Sharpless asymmetric dihydroxylation provides a reliable method for achieving this. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD). The choice of ligand dictates which face of the alkene is hydroxylated, leading to the preferential formation of one enantiomer. Commercially available pre-mixed reagents, known as AD-mix-α (containing a (DHQ)₂-PHAL ligand) and AD-mix-β (containing a (DHQD)₂-PHAL ligand), simplify this procedure.

Causality Behind Experimental Choices: The use of a chiral ligand creates a chiral environment around the osmium center. This chiral complex then preferentially docks to one face of the prochiral alkene, leading to the stereoselective delivery of the hydroxyl groups. The phthalazine (PHAL) backbone of the ligand is crucial for creating a binding pocket that enhances enantioselectivity.

Reaction Scheme:

Sharpless Asymmetric Dihydroxylation of 4-Bromostyrene

Detailed Experimental Protocol (General):

-

In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1 v/v).

-

To this solvent mixture, add the appropriate AD-mix (AD-mix-β for the (S)-diol or AD-mix-α for the (R)-diol) (approximately 1.4 g per 1 mmol of alkene).

-

Stir the mixture at room temperature until both phases are clear. Cool the mixture to 0 °C in an ice bath.

-

Add 4-bromostyrene (1.0 eq) to the cold, stirring mixture.

-

Continue stirring vigorously at 0 °C and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

-

Once the starting material is consumed, add solid sodium sulfite (1.5 g per 1 mmol of alkene) and allow the mixture to warm to room temperature, stirring for an additional hour.

-

Add ethyl acetate and stir for a few minutes. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with 2M NaOH, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The enantiomerically enriched diol can be further purified by column chromatography or recrystallization.

Spectroscopic Characterization

Thorough characterization of this compound is essential to confirm its identity and purity. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Ar-H | 7.4 - 7.6 | d | ~8.5 | 2H, ortho to -Br |

| Ar-H | 7.2 - 7.4 | d | ~8.5 | 2H, meta to -Br |

| CH(OH) | 4.6 - 4.8 | dd | ~8.0, 3.5 | 1H, benzylic proton |

| CH₂(OH) | 3.5 - 3.8 | m | 2H, methylene protons | |

| OH | Variable | br s | 2H, hydroxyl protons |

¹³C NMR (Carbon NMR):

| Carbon | Expected Chemical Shift (δ, ppm) | Assignment |

| C (ipso, attached to Br) | 121 - 123 | Aromatic C-Br |

| CH (aromatic) | 127 - 129 | Aromatic CH |

| CH (aromatic) | 131 - 133 | Aromatic CH |

| C (ipso, attached to diol) | 140 - 142 | Aromatic C-C |

| CH(OH) | 74 - 76 | Benzylic carbon |

| CH₂(OH) | 67 - 69 | Methylene carbon |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3500 | Broad, Strong | O-H stretching (hydrogen-bonded) |

| 3000 - 3100 | Medium | Aromatic C-H stretching |

| 2850 - 2960 | Medium | Aliphatic C-H stretching |

| 1590, 1485 | Strong | Aromatic C=C stretching |

| 1000 - 1100 | Strong | C-O stretching (alcohols) |

| ~820 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |

| 500 - 600 | Medium | C-Br stretching |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of bromine will be evident from the isotopic pattern of the molecular ion and bromine-containing fragments (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

Expected Fragmentation:

-

Molecular Ion (M⁺): A pair of peaks at m/z 216 and 218, corresponding to the bromine isotopes.

-

Loss of H₂O: A fragment corresponding to [M - H₂O]⁺.

-

Loss of CH₂OH: A fragment corresponding to [M - CH₂OH]⁺, which would be a benzylic cation.

-

Benzylic Cleavage: A prominent peak corresponding to the 4-bromobenzoyl cation or a related benzylic fragment.

Applications in Drug Discovery and Development

This compound serves as a valuable chiral building block in the synthesis of biologically active molecules, particularly in the development of new pharmaceuticals. The diol functionality provides a handle for further chemical transformations, while the bromophenyl group is a key site for cross-coupling reactions, allowing for the introduction of diverse substituents.

Synthesis of Endothelin Receptor Antagonists

One notable application of bromophenyl-containing building blocks is in the synthesis of endothelin receptor antagonists. These drugs are used to treat conditions such as pulmonary arterial hypertension[6]. For instance, the core structure of the dual endothelin receptor antagonist Macitentan features a bromophenyl group[6]. While not directly synthesized from this compound, the presence of this motif in such a prominent drug highlights the importance of this class of intermediates. The diol can be envisioned as a precursor to more complex side chains that could be incorporated into novel endothelin receptor antagonist candidates. The chirality of the diol can be crucial for achieving the desired stereochemistry in the final drug molecule, which often dictates its pharmacological activity.

Logical Workflow for Application in Drug Discovery:

Application of this compound in Drug Discovery

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation[3].

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis, particularly through the reliable Sharpless asymmetric dihydroxylation, provides access to enantiomerically pure forms, which are crucial for the development of chiral drugs. This guide has provided a comprehensive overview of its chemical properties, synthesis, characterization, and potential applications. As the demand for novel and complex molecular architectures in drug development continues to grow, the utility of such well-defined chiral building blocks is expected to increase, making this compound a compound of continued interest for the scientific community.

References

- EvitaChem. (n.d.). Buy 1,2-Bis(4-bromophenyl)ethane-1,2-diol (EVT-14126584).

- Royal Society of Chemistry. (2022). Non-Heme Manganese(II)

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11148651, this compound.

- Supporting Information for "Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin".

- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.

- Patil, S. A., et al. (2014). Study of solid state structural and bonding features of (E)-1-(4-bromophenyl)-3-(1-H-indol-3-yl)-prop-2-en-1-one. Journal of Molecular Structure, 1074, 468-475.

- Organic Syntheses. (n.d.). Procedure for the preparation of 2-(2-Bromophenyl)-2-propylpentanenitrile.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11816785, (1R)-1-(4-bromophenyl)ethane-1,2-diol.

- Ray, R., et al. (2014). Figure S19. 1 H NMR spectrum of 1-(4-Bromophenyl)ethanone oxime (2j).

- Echemi. (n.d.). This compound.

- National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-bromophenyl)-. NIST Chemistry WebBook.

- Sakaki, J., et al. (1998). Stereoselective Synthesis of a Novel and Bifunctional Endothelin Antagonist, IRL 3630. Bioorganic & Medicinal Chemistry Letters, 8(16), 2247-2252.

- ChemicalBook. (n.d.). 1-(4-Bromophenyl)ethanol(5391-88-8) 1H NMR spectrum.

- SpectraBase. (n.d.). 1-(4-BROMOPHENYL)-2-PHENYL-ETHAN-1,2-DIONE.

- Organic Syntheses. (n.d.). 5-(4-bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan.

- Ramesh, M., & Kumar, M. S. (2005). Endothelin receptor antagonists: an overview of their synthesis and structure-activity relationship. Mini reviews in medicinal chemistry, 5(4), 381–408.

- Boss, C., et al. (2002). Endothelin receptor antagonists: structures, synthesis, selectivity and therapeutic applications. Current medicinal chemistry, 9(4), 439–462.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Konoike, T., et al. (2002). Practical enantioselective synthesis of endothelin antagonist S-1255 by dynamic resolution of 4-methoxychromene-3-carboxylic acid intermediate. The Journal of organic chemistry, 67(22), 7731–7738.

- LookChem. (n.d.). (R)-1-(4-Bromophenyl)ethane-1,2-diol.

- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.

- Toyooka, N. (2001). [Synthesis and its application to the synthesis of biologically active natural products of new and versatile chiral building blocks]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 121(7), 467–479.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-(4-Bromo-3-fluorophenyl)ethanone.

- Google Patents. (n.d.).

- Chemistry LibreTexts. (2023, August 29).

- National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-bromophenyl)-. NIST Chemistry WebBook.

- Spectrum Chemical. (n.d.). 1-(4-Bromophenyl)ethane-1, 2-diol, min 98%, 100 mg.

- ChemicalBook. (n.d.). (E)-1-(4-Bromophenyl)-3-phenyl-2-propene-1-one(22966-23-0) 1H NMR.

- BLDpharm. (n.d.). 92093-23-7|this compound.

- Benchchem. (n.d.). Mass Spectrometry Analysis: A Comparative Guide for 1-(4-Bromophenyl)-3-chloropropan-1-ol.

- MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions.

- MDPI. (n.d.). Special Issue : Application of Organic Synthesis to Bioactive Compounds.

- TSI Journals. (n.d.). Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-.

- Grantome. (n.d.).

- Grantome. (n.d.).

Sources

- 1. This compound | C8H9BrO2 | CID 11148651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. (1R)-1-(4-bromophenyl)ethane-1,2-diol | C8H9BrO2 | CID 11816785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. Buy 1,2-Bis(4-bromophenyl)ethane-1,2-diol (EVT-14126584) | 24133-54-8 [evitachem.com]

- 6. pubs.acs.org [pubs.acs.org]

The Definitive Guide to the Structural Elucidation of 1-(4-Bromophenyl)ethane-1,2-diol

An In-depth Technical Resource for Researchers and Drug Development Professionals

Abstract

The precise structural characterization of small organic molecules is a cornerstone of modern drug discovery and development. 1-(4-Bromophenyl)ethane-1,2-diol, a chiral vicinal diol, represents a key structural motif and a valuable building block in the synthesis of various pharmaceutical agents. Its stereochemistry and functional group orientation are critical to its biological activity and potential applications. This guide provides a comprehensive, in-depth exploration of the analytical methodologies employed to unequivocally determine the structure of this compound. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering a holistic view of the structure elucidation process. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to apply these techniques to their own small molecule characterization challenges.

Introduction: The Significance of this compound

This compound, with the chemical formula C₈H₉BrO₂, is a vicinal diol of significant interest in organic synthesis and medicinal chemistry.[1] Its structure features a p-substituted bromophenyl group attached to an ethane-1,2-diol moiety, introducing a chiral center at the benzylic position. The presence of the bromine atom provides a useful handle for further synthetic transformations, such as cross-coupling reactions, while the diol functionality allows for a variety of chemical modifications.

The enantiopurity of this compound is often crucial for its intended biological activity, making its synthesis and characterization a subject of considerable importance. A common and effective method for the enantioselective synthesis of such 1,2-diols is the Sharpless asymmetric dihydroxylation of the corresponding alkene, in this case, 4-bromostyrene. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.

Given the importance of its three-dimensional structure, a rigorous and multi-faceted analytical approach is required for its complete characterization. This guide will walk through the essential spectroscopic techniques used to confirm the identity and structure of this compound.

The Analytical Workflow: A Multi-Technique Approach

The definitive structural elucidation of a novel or synthesized compound is rarely accomplished with a single analytical technique. Instead, a synergistic approach, combining data from multiple spectroscopic methods, is employed to build a comprehensive and irrefutable structural picture. Each technique provides a unique piece of the puzzle, and their combined interpretation leads to a confident structure assignment.

Caption: A typical workflow for the synthesis and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR experiments provides a wealth of structural information.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum reveals the number of different types of protons in a molecule, their relative numbers, their electronic environment, and the connectivity between neighboring protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.50 | d, J = 8.5 Hz | 2H | H-2, H-6 (Aromatic) |

| 7.25 | d, J = 8.5 Hz | 2H | H-3, H-5 (Aromatic) |

| 4.75 | dd, J = 7.5, 4.5 Hz | 1H | H-7 (CH-OH) |

| 3.70 | dd, J = 11.5, 4.5 Hz | 1H | H-8a (CH₂-OH) |

| 3.60 | dd, J = 11.5, 7.5 Hz | 1H | H-8b (CH₂-OH) |

| 2.50 | br s | 2H | -OH |

Interpretation:

-

Aromatic Region (7.25-7.50 ppm): The two doublets, each integrating to 2H, are characteristic of a 1,4-disubstituted benzene ring. The doublet at 7.50 ppm is assigned to the protons ortho to the bromine atom (H-2, H-6), which are deshielded by the electron-withdrawing nature of bromine. The doublet at 7.25 ppm corresponds to the protons meta to the bromine (H-3, H-5). The coupling constant of 8.5 Hz is typical for ortho-coupling in a benzene ring.

-

Benzylic Methine (4.75 ppm): The doublet of doublets at 4.75 ppm is assigned to the benzylic proton (H-7). It is coupled to the two diastereotopic protons of the adjacent methylene group (H-8a and H-8b), resulting in the observed splitting pattern.

-

Methylene Protons (3.60-3.70 ppm): The two protons of the CH₂-OH group (H-8a and H-8b) are diastereotopic due to the adjacent chiral center. They appear as two distinct doublet of doublets, coupled to each other (geminal coupling, J ≈ 11.5 Hz) and to the benzylic proton (vicinal coupling, J = 4.5 and 7.5 Hz).

-

Hydroxyl Protons (2.50 ppm): The broad singlet at 2.50 ppm is characteristic of the hydroxyl protons. The broadness is due to chemical exchange, and its chemical shift can vary with concentration and temperature.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of different carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 140.5 | C-1 (Aromatic) |

| 131.5 | C-3, C-5 (Aromatic) |

| 128.0 | C-2, C-6 (Aromatic) |

| 121.5 | C-4 (Aromatic, C-Br) |

| 75.0 | C-7 (CH-OH) |

| 67.0 | C-8 (CH₂-OH) |

Interpretation:

-

Aromatic Carbons (121.5-140.5 ppm): Four distinct signals are observed in the aromatic region, consistent with a 1,4-disubstituted benzene ring. The signal at 121.5 ppm is assigned to the carbon atom bearing the bromine (C-4). The quaternary carbon (C-1) attached to the ethanediol side chain appears at 140.5 ppm. The signals at 131.5 and 128.0 ppm correspond to the four aromatic CH carbons.

-

Aliphatic Carbons (67.0-75.0 ppm): The two signals in the aliphatic region correspond to the two carbons of the ethane-1,2-diol moiety. The carbon of the benzylic alcohol (C-7) is observed at 75.0 ppm, while the terminal methylene carbon (C-8) appears at 67.0 ppm.

2D NMR Spectroscopy: Establishing Connectivity

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for confirming the assignments made from the 1D spectra.

-

COSY: A COSY spectrum would show correlations between coupled protons. For this compound, we would expect to see cross-peaks between:

-

The aromatic protons at 7.50 and 7.25 ppm.

-

The benzylic proton (4.75 ppm) and the methylene protons (3.60-3.70 ppm).

-

-

HSQC: An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This would confirm the following connectivities:

-

7.50 ppm (H-2, H-6) with 128.0 ppm (C-2, C-6).

-

7.25 ppm (H-3, H-5) with 131.5 ppm (C-3, C-5).

-

4.75 ppm (H-7) with 75.0 ppm (C-7).

-

3.60-3.70 ppm (H-8a, H-8b) with 67.0 ppm (C-8).

-

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Molecular Ion and Isotopic Pattern

Due to the presence of a bromine atom, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion will appear as two peaks of nearly equal intensity, separated by 2 m/z units. For C₈H₉BrO₂, the expected molecular ions would be at m/z 216 (for ⁷⁹Br) and 218 (for ⁸¹Br).

Fragmentation Pathway

Electron ionization (EI) is a common technique that causes extensive fragmentation of the molecule. The analysis of these fragments provides valuable structural information.

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Key Fragment Ions:

-

m/z 185/187 ([C₇H₆BrO]⁺): Loss of the hydroxymethyl radical (•CH₂OH) from the molecular ion.

-

m/z 170/172 ([C₇H₇Br]⁺˙): This fragment could arise from the loss of a neutral molecule of formic acid (CH₂O₂) from the molecular ion through a rearrangement.

-

m/z 155/157 ([C₆H₄Br]⁺): Loss of a methyl radical from the m/z 170/172 fragment, or loss of carbon monoxide from the m/z 185/187 fragment. This corresponds to the bromophenyl cation.

-

m/z 107 ([C₇H₇O]⁺): Loss of a bromine radical from the m/z 185/187 fragment, leading to the hydroxytropylium ion.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the vibrational energy of its bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| 1600, 1480 | Medium | C=C stretch (aromatic ring) |

| 1100-1000 | Strong | C-O stretch (alcohol) |

| 820 | Strong | C-H bend (p-disubstituted ring) |

Interpretation:

-

O-H Stretch (3400-3200 cm⁻¹): The most prominent feature in the IR spectrum of a diol is a broad and strong absorption band in this region, which is characteristic of the O-H stretching vibration of the hydroxyl groups. The broadening is due to intermolecular hydrogen bonding.

-

C-H Stretches (3100-2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are due to the C-H stretching vibrations of the aromatic ring, while those below 3000 cm⁻¹ are from the aliphatic C-H bonds of the ethane-diol moiety.

-

C=C Stretch (1600, 1480 cm⁻¹): The absorptions in this region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-O Stretch (1100-1000 cm⁻¹): A strong absorption in this region is indicative of the C-O stretching vibration of the alcohol functional groups.

-

C-H Bend (820 cm⁻¹): A strong out-of-plane C-H bending vibration around 820 cm⁻¹ is a clear indication of a 1,4-disubstituted (para) benzene ring.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra on a 500 MHz NMR spectrometer.

-

Data Processing: Process the acquired free induction decays (FIDs) with appropriate window functions, Fourier transformation, and phase correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatograph.

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and fragment ions.

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion isotopic pattern and characteristic fragment ions.

Infrared Spectroscopy (FTIR-ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

-

Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion: A Unified Structural Assignment

The convergence of data from NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a robust and unambiguous structural elucidation of this compound. NMR spectroscopy establishes the carbon-hydrogen framework and the connectivity of the atoms. Mass spectrometry confirms the molecular weight and provides valuable information about the fragmentation of the molecule, which corroborates the proposed structure. Infrared spectroscopy confirms the presence of the key hydroxyl and aromatic functional groups. Together, these techniques form a powerful and self-validating analytical suite that is indispensable in the field of chemical and pharmaceutical research. The methodologies and data interpretation strategies outlined in this guide serve as a blueprint for the structural characterization of this and other related small molecules, ensuring the scientific rigor required for advancing drug discovery and development programs.

References

- PubChem. This compound.

Sources

A Senior Application Scientist's Guide to the Enantioselective Synthesis of (S)-1-(4-Bromophenyl)ethane-1,2-diol

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Importance of Chiral Diols

In the landscape of modern drug discovery and development, the control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety.[1][2][3] Chiral vicinal diols, such as (S)-1-(4-Bromophenyl)ethane-1,2-diol, are high-value chiral building blocks, serving as versatile intermediates in the synthesis of complex, biologically active molecules.[4][5] The 4-bromophenyl moiety offers a strategic handle for further functionalization, typically via palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular architectures. This guide provides an in-depth, field-proven methodology for the synthesis of the (S)-enantiomer, focusing on the robust and highly selective Sharpless Asymmetric Dihydroxylation (SAD) reaction. We will move beyond a simple recitation of steps to explore the mechanistic rationale, the causality behind procedural choices, and the self-validating systems that ensure reproducibility and success.

Foundational Principles: The Sharpless Asymmetric Dihydroxylation (SAD)

The SAD reaction stands as a cornerstone of asymmetric synthesis, allowing for the direct conversion of a prochiral alkene into a chiral vicinal diol with high enantioselectivity.[6][7] This transformation was developed by K. Barry Sharpless, for which he was awarded a share of the 2001 Nobel Prize in Chemistry.[8][9] The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand derived from cinchona alkaloids.[10]

The key to its success lies in a catalytic cycle that continuously regenerates the active Os(VIII) species from the Os(VI) state using a stoichiometric co-oxidant.[6][8] For practical laboratory use, these components are conveniently packaged into commercially available reagent mixtures known as AD-mix.[6][8][9]

-

AD-mix-α : Contains the chiral ligand (DHQ)₂PHAL, derived from dihydroquinine, which typically delivers the diol from the "alpha" or bottom face of the alkene when drawn in a standard orientation.[11][12]

-

AD-mix-β : Contains the "pseudoenantiomeric" ligand (DHQD)₂PHAL, derived from dihydroquinidine, which delivers the diol from the "beta" or top face, yielding the opposite enantiomer.[11][12]

For the synthesis of (S)-1-(4-Bromophenyl)ethane-1,2-diol from 4-bromostyrene, AD-mix-β is the reagent of choice.

The Catalytic Heart: Mechanism of Action

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The SAD catalytic cycle is a well-studied process, though debates over the precise nature of the osmylation step have occurred.[6][11] The generally accepted mechanism proceeds through a [3+2] cycloaddition pathway.[8][9][10]

The Primary Catalytic Cycle:

-

Ligand Association: The chiral ligand coordinates to osmium tetroxide, forming a highly reactive, chiral Os(VIII) complex.[8][9]

-

Alkene Osmylation: The alkene (4-bromostyrene) approaches the chiral osmium complex. The ligand creates a chiral pocket, forcing the alkene to bind from a specific face to minimize steric hindrance. For AD-mix-β, this directs the osmium complex to the re-face of the styrene derivative, ultimately leading to the (S)-diol. This occurs via a [3+2] cycloaddition to form a cyclic osmate(VI) ester intermediate.[8][10]

-

Hydrolysis: The cyclic osmate ester is hydrolyzed, releasing the desired chiral diol, (S)-1-(4-Bromophenyl)ethane-1,2-diol.[6][8]

-

Re-oxidation: The resulting reduced osmium(VI) species is re-oxidized back to osmium(VIII) by the stoichiometric co-oxidant, typically potassium ferricyanide [K₃Fe(CN)₆], which is present in the AD-mix.[8][11] This step regenerates the active catalyst, allowing it to re-enter the cycle.

A potential secondary catalytic cycle can occur if the osmate ester is oxidized before hydrolysis, which can lead to lower enantioselectivity.[8] Using a biphasic solvent system like t-BuOH/water and K₃Fe(CN)₆ as the oxidant, as prescribed in the standard protocol, favors the primary pathway by promoting rapid hydrolysis.[10]

A Validated Experimental Protocol

This protocol is designed for the synthesis of (S)-1-(4-Bromophenyl)ethane-1,2-diol on a 5 mmol scale. All operations involving AD-mix should be performed in a well-ventilated fume hood due to the high toxicity of osmium tetroxide.[13]

Reagent and Materials Summary

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 4-Bromostyrene | C₈H₇Br | 183.05 | 0.915 g | 5.0 | 1.0 |

| AD-mix-β | - | - | 7.0 g | - | 1.4 g/mmol |

| tert-Butanol | C₄H₁₀O | 74.12 | 25 mL | - | - |

| Water | H₂O | 18.02 | 25 mL | - | - |

| Methanesulfonamide | CH₅NO₂S | 95.12 | 0.475 g | 5.0 | 1.0 |

| Sodium Sulfite | Na₂SO₃ | 126.04 | 7.5 g | 59.5 | ~12 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | - | - |

| Brine | - | - | ~50 mL | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | - |

Step-by-Step Synthesis Workflow

Detailed Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine tert-butanol (25 mL) and water (25 mL). Add AD-mix-β (7.0 g). Stir the biphasic mixture vigorously at room temperature until the bulk of the solids dissolve and the aqueous layer turns a bright yellow-orange.

-

Causality Insight: The t-BuOH/H₂O (1:1) system is critical. It provides a solvent for both the organic substrate and the inorganic salts, facilitating the reaction at the interface. Vigorous stirring is essential to maximize this interfacial area.

-

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. Some of the inorganic salts may precipitate, which is normal.[12][13]

-

Additive: Add methanesulfonamide (0.475 g, 1.0 equiv). Stir for 1 minute.

-

Substrate Addition: Add 4-bromostyrene (0.915 g, 5.0 mmol) to the cold, stirring mixture. Seal the flask and continue to stir vigorously at 0 °C.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a 3:7 Ethyl Acetate/Hexane solvent system. The starting material (styrene) is much less polar than the product (diol). The reaction is typically complete within 6-24 hours, indicated by the disappearance of the starting material spot.

-

Quenching: While the mixture is still cold (0 °C), slowly add solid sodium sulfite (7.5 g).

-

Causality Insight: Sodium sulfite is a reducing agent that quenches any residual OsO₄ and reduces the osmate ester, ensuring all osmium species are converted to a less hazardous, lower oxidation state.

-

-

Work-up: Remove the ice bath and allow the mixture to warm to room temperature. Stir for at least 1 hour. The color of the mixture should change from dark brown/orange to a pale yellow or light brown.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and shake. Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2x 50 mL).

-

Washing: Combine the organic layers and wash with 2 M NaOH (25 mL) to remove phenolic impurities and the ligand, followed by brine (25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product, typically a white to off-white solid or a viscous oil, can be purified by flash column chromatography on silica gel.

-

Eluent: A gradient of 20% to 50% ethyl acetate in hexanes.

-

Procedure: Load the crude material onto the column and elute with the solvent gradient. Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent in vacuo to yield the pure (S)-1-(4-Bromophenyl)ethane-1,2-diol.

Product Validation: Characterization and Analysis

A successful synthesis is validated by rigorous characterization of the final product.

Spectroscopic Data

The identity and purity of the product are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.

| Analysis | Expected Chemical Shifts (δ, ppm in CDCl₃) |

| ¹H NMR | ~7.48 (d, 2H, Ar-H ), ~7.25 (d, 2H, Ar-H ), ~4.75 (dd, 1H, -CH (OH)-), ~3.65 (m, 2H, -CH₂ (OH)), ~2.80 (br s, 1H, -OH ), ~2.20 (br s, 1H, -OH ) |

| ¹³C NMR | ~140.5 (Ar-C), ~131.5 (Ar-CH), ~127.5 (Ar-CH), ~121.5 (Ar-C-Br), ~74.5 (-CH(OH)-), ~68.0 (-CH₂(OH)) |

Note: NMR shifts are approximate and can vary slightly based on solvent and concentration.

Determination of Enantiomeric Excess (ee)

Confirming the stereochemical outcome is the ultimate test of an asymmetric synthesis. The enantiomeric excess (ee) of the diol product is typically determined by chiral High-Performance Liquid Chromatography (HPLC).

-

Typical Conditions:

-

Column: Chiralcel OD-H or similar chiral stationary phase.

-

Mobile Phase: A mixture of hexanes and isopropanol (e.g., 90:10).

-

Detection: UV at 220 nm or 254 nm.

-

-

Expected Outcome: The (S) and (R) enantiomers will have different retention times, allowing for their integration and the calculation of the ee value: ee (%) = [|(S) - (R)| / ((S) + (R))] * 100. A successful SAD reaction on this substrate should yield an ee of >95%.

Field Insights & Troubleshooting

| Problem | Potential Cause | Solution |

| Low Yield | Incomplete reaction; inefficient extraction. | Increase reaction time. Ensure vigorous stirring. Add methanesulfonamide if not already present. Perform an additional extraction of the aqueous layer. |

| Low Enantioselectivity (ee) | Reaction temperature too high; secondary catalytic cycle interference. | Maintain strict temperature control at 0 °C. Ensure vigorous stirring and the presence of water to promote rapid hydrolysis of the osmate ester. |

| Reaction Stalls | Poor catalyst turnover. | Ensure all reagents are of high quality. The addition of methanesulfonamide can often restart a stalled reaction. |

| Difficult Purification | Co-elution of impurities. | If the product is a solid, recrystallization from a solvent system like ethyl acetate/hexanes or toluene can be an effective alternative to chromatography. |

Conclusion: A Gateway to Molecular Complexity

The Sharpless Asymmetric Dihydroxylation provides a reliable, highly selective, and scalable route to valuable chiral building blocks like (S)-1-(4-Bromophenyl)ethane-1,2-diol. By understanding the underlying mechanism and the rationale for each experimental step, researchers can confidently execute this powerful transformation. The resulting enantioenriched diol is not an endpoint but a strategic starting point, primed for further elaboration into novel therapeutic agents and complex molecular probes, underscoring the critical link between fundamental synthetic methodology and advanced drug development.

References

- Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. [Link]

- Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation.

- Chem-Station. (2014). Sharpless Asymmetric Dihydroxylation (Sharpless AD).

- Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation.

- chemeurope.com. (n.d.). Sharpless asymmetric dihydroxylation.

- Taylor & Francis Online. (2006). On the Origin of the Facial Selectivity of the Sharpless Asymmetric Dihydroxylation of Styrene Derivatives.

- U. of Wisconsin. (n.d.). Sharpless Asymmetric Dihydroxylation.

- Imperial College London. (n.d.). Experiment 7: Catalytic Asymmetric Dihydroxylation of Alkenes.

- Heravi, M. M., et al. (2016). Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Journal of Chemistry. [Link]

- PubChem. (n.d.). 1-(4-Bromophenyl)ethane-1,2-diol.

- Khan, A. A., et al. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4991. [Link]

- Abas, S., & Kumar, D. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(3), 111. [Link]

- Lokesh, K. S. (2024). The Significance of Chirality in Drug Design and Development.

- Kumar, A. (2018). Role of Chirality in Drugs. Juniper Online Journal of Case Studies, 6(1). [Link]

- Xu, D., Crispino, G. A., & Sharpless, K. B. (1992). Selective Asymmetric Dihydroxylation (AD) of Dienes. Journal of the American Chemical Society, 114(19), 7570–7571. [Link]

- Zhang, W., et al. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity. ACS Omega, 8(30), 27156–27167. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 7. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 9. Sharpless_asymmetric_dihydroxylation [chemeurope.com]

- 10. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. rroij.com [rroij.com]

- 13. ch.ic.ac.uk [ch.ic.ac.uk]

Spectroscopic Data of 1-(4-Bromophenyl)ethane-1,2-diol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-bromophenyl)ethane-1,2-diol. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The guide offers detailed interpretations of the expected spectral features, outlines robust experimental protocols for data acquisition, and provides the foundational knowledge necessary for the spectroscopic characterization of this and similar molecules.

Introduction

This compound is a vicinal diol derivative of bromobenzene, possessing a stereocenter at the carbinol carbon. Its structural features, including the aromatic ring, the bromine substituent, and the diol functional group, make it a valuable building block in organic synthesis and medicinal chemistry. Accurate spectroscopic characterization is paramount for verifying the identity and purity of this compound in any research and development setting. This guide provides a detailed analysis of its expected spectroscopic signature.

Molecular Structure and Key Features

The structure of this compound is fundamental to understanding its spectroscopic properties. The molecule consists of a 4-bromophenyl group attached to an ethane-1,2-diol moiety. The presence of a chiral center at C1 will influence the magnetic environment of adjacent protons, which can be observed in the ¹H NMR spectrum.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic, methine, and methylene protons, as well as the hydroxyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.50 | Doublet | 2H | H-2, H-6 (Aromatic) |

| ~ 7.25 | Doublet | 2H | H-3, H-5 (Aromatic) |

| ~ 4.70 | Doublet of Doublets | 1H | H-a (CH-OH) |

| ~ 3.70 | Doublet of Doublets | 1H | H-b (CH₂-OH) |

| ~ 3.60 | Doublet of Doublets | 1H | H-c (CH₂-OH) |

| Variable | Broad Singlet | 2H | OH |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region: The para-substituted aromatic ring is expected to show a classic AA'BB' system, which often simplifies to two doublets. The protons ortho to the bromine atom (H-3 and H-5) will be shielded relative to the protons ortho to the ethane-1,2-diol group (H-2 and H-6) due to the electron-withdrawing nature of the diol moiety.

-

Aliphatic Region: The methine proton (H-a) is adjacent to the aromatic ring and a hydroxyl group, leading to a downfield shift. It will appear as a doublet of doublets due to coupling with the two diastereotopic methylene protons (H-b and H-c). The methylene protons (H-b and H-c) are diastereotopic because of the adjacent chiral center and will therefore have different chemical shifts and couple with each other (geminal coupling) and with the methine proton (vicinal coupling).

-

Hydroxyl Protons: The signals for the hydroxyl protons are often broad and their chemical shift is highly dependent on concentration, temperature, and solvent.

Experimental Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Employ a relaxation delay of at least 5 seconds to ensure full relaxation of all protons for accurate integration.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 141 | C-1 (Aromatic, C-CH) |

| ~ 132 | C-3, C-5 (Aromatic, CH) |

| ~ 128 | C-2, C-6 (Aromatic, CH) |

| ~ 122 | C-4 (Aromatic, C-Br) |

| ~ 75 | C-a (CH-OH) |

| ~ 67 | C-b (CH₂-OH) |

Interpretation of the ¹³C NMR Spectrum

-

Aromatic Carbons: Four signals are expected for the six aromatic carbons due to the symmetry of the para-substituted ring. The carbon bearing the bromine (C-4) and the carbon attached to the diol side chain (C-1) are quaternary and will typically have lower intensities. The chemical shifts of the protonated aromatic carbons (C-2, C-3, C-5, C-6) are in the expected aromatic region.

-

Aliphatic Carbons: The two carbons of the ethane-1,2-diol moiety will be in the aliphatic region. The carbon bearing the hydroxyl group and the aromatic ring (C-a) will be more deshielded than the terminal methylene carbon (C-b).

Experimental Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: A 100 MHz or higher (for a 400 MHz ¹H instrument) NMR spectrometer.

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are typically required.

-

-

Data Processing: Process the FID with an appropriate window function and perform a Fourier transform. Phase and baseline correct the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad, Strong | O-H stretch (hydroxyl groups) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| ~ 1600, 1480 | Medium to Strong | C=C stretch (aromatic ring) |

| ~ 1100 | Strong | C-O stretch (alcohols) |

| ~ 1050 | Strong | C-Br stretch |

Interpretation of the IR Spectrum

-

O-H Stretch: A prominent broad band in the region of 3600-3200 cm⁻¹ is the most characteristic feature, indicating the presence of the hydroxyl groups and intermolecular hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: Absorptions around 1600 and 1480 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-O Stretch: A strong band around 1100 cm⁻¹ is expected for the C-O stretching vibration of the alcohol functional groups.

-

C-Br Stretch: The carbon-bromine stretch is expected to appear in the fingerprint region, around 1050 cm⁻¹.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-